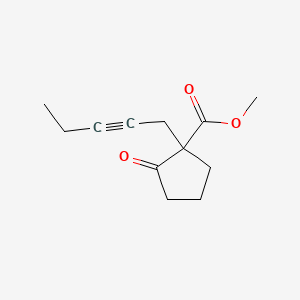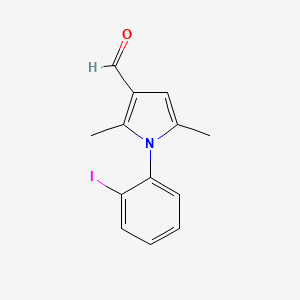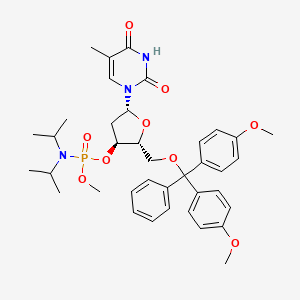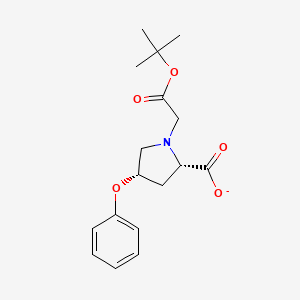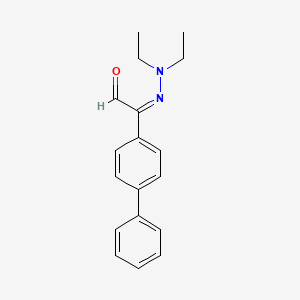
Glyoxal,biphenylyl-,diethyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxal, biphenylyl-, diethyl hydrazone is a chemical compound with the molecular formula C18H20N2O. It is also known by its systematic name, α-(Diethylhydrazono)-4’-phenylacetophenone. This compound is a derivative of glyoxal, which is the simplest dialdehyde, and it features a biphenyl group along with a diethyl hydrazone moiety. Glyoxal, biphenylyl-, diethyl hydrazone is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyoxal, biphenylyl-, diethyl hydrazone typically involves the reaction of glyoxal with biphenyl and diethyl hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Glyoxal reacts with biphenyl to form an intermediate compound.
Step 2: The intermediate compound then reacts with diethyl hydrazine to form glyoxal, biphenylyl-, diethyl hydrazone.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of glyoxal, biphenylyl-, diethyl hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Glyoxal, biphenylyl-, diethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The biphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Oxidized products include oxides and carboxylic acids.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted biphenyl derivatives are formed.
Scientific Research Applications
Glyoxal, biphenylyl-, diethyl hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of glyoxal, biphenylyl-, diethyl hydrazone involves its interaction with molecular targets and pathways. The compound can form hydrazone bonds with aldehydes and ketones, leading to the formation of stable hydrazone derivatives. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Glyoxal bis-hydrazones: These compounds have similar structures but differ in the substituents on the hydrazone moiety.
Biphenyl derivatives: Compounds with biphenyl groups and different functional groups.
Uniqueness
Glyoxal, biphenylyl-, diethyl hydrazone is unique due to its specific combination of glyoxal, biphenyl, and diethyl hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2Z)-2-(diethylhydrazinylidene)-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-3-20(4-2)19-18(14-21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-18+ |
InChI Key |
DSVLFOBRKYHUCT-VHEBQXMUSA-N |
Isomeric SMILES |
CCN(CC)/N=C(\C=O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)N=C(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



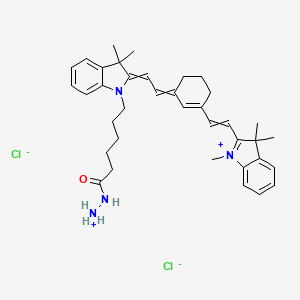

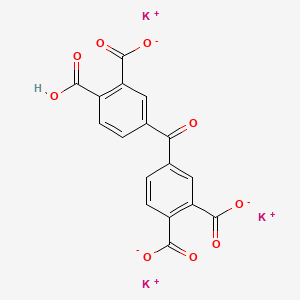
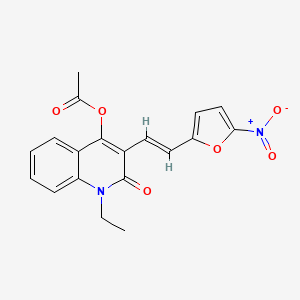
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
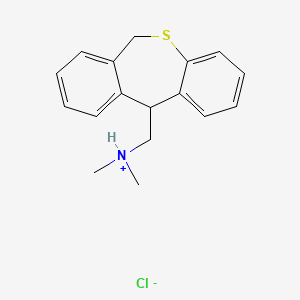
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
